molecular formula C20H17ClN6O2 B11420379 N-(3-chlorophenyl)-2-[3-(4-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide

N-(3-chlorophenyl)-2-[3-(4-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B11420379
M. Wt: 408.8 g/mol
InChI Key: NFLDPCGSLHYGNG-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-2-{3-[(4-METHYLPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE is a complex organic compound featuring a triazolopyrimidine core

Preparation Methods

The synthesis of N-(3-CHLOROPHENYL)-2-{3-[(4-METHYLPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazolopyrimidine core, followed by the introduction of the chlorophenyl and methylphenyl groups. Reaction conditions may include the use of catalysts, specific temperature controls, and purification steps such as recrystallization or chromatography. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Potential use as a therapeutic agent due to its ability to inhibit specific enzymes or receptors.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Compared to other triazolopyrimidine derivatives, N-(3-CHLOROPHENYL)-2-{3-[(4-METHYLPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE is unique due to its specific substituents, which may confer distinct biological activities. Similar compounds include other triazolopyrimidine derivatives with different substituents, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine .

Properties

Molecular Formula

C20H17ClN6O2

Molecular Weight

408.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[3-[(4-methylphenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide

InChI

InChI=1S/C20H17ClN6O2/c1-13-5-7-14(8-6-13)10-27-19-18(24-25-27)20(29)26(12-22-19)11-17(28)23-16-4-2-3-15(21)9-16/h2-9,12H,10-11H2,1H3,(H,23,28)

InChI Key

NFLDPCGSLHYGNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)Cl)N=N2

Origin of Product

United States

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